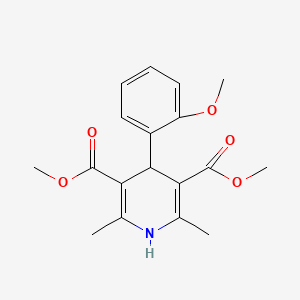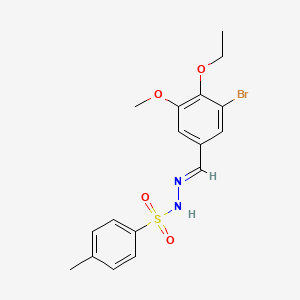
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, also known as BEMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BEMS is a hydrazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical, and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds similar to N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-methylbenzenesulfonohydrazide are synthesized and characterized to explore their potential bioactive properties. These compounds are identified through methods such as elemental analysis, FT-IR, NMR spectroscopy, and single crystal analysis. Their synthesis involves creating Schiff base compounds with specific substitutions to achieve desired bioactivities, including interactions with biomolecules like DNA, demonstrating their role in the study of molecular biology and pharmaceutical sciences (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Biological Activities
These synthesized compounds exhibit a range of biological activities, such as antibacterial, antifungal, antioxidant, and cytotoxic effects. Their interactions with Salmon sperm DNA (SS-DNA) through an intercalation mode highlight their potential as DNA-binding agents, which could be leveraged in therapeutic applications, such as anticancer treatments. Furthermore, their effectiveness against various microbial strains and their ability to act as enzyme inhibitors underscore their potential in drug development and as models for studying disease mechanisms (Sirajuddin et al., 2013).
Antioxidant and Anticancer Evaluation
Research also delves into the antioxidant properties of these compounds, comparing their activity with known antioxidants like ascorbic acid. Their ability to scavenge free radicals and act as effective antioxidants suggests their utility in combating oxidative stress, a factor in numerous diseases, including cancer. Additionally, certain derivatives have been screened for their anticancer activity against a panel of cancer cell lines, indicating their potential role in cancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Docking and Antioxidant Activity
Further theoretical investigations and molecular docking approaches assess the antioxidant activity of these Schiff bases and their tautomers. By examining bond dissociation enthalpy, proton affinity, and other descriptors, studies aim to understand the mechanisms underlying their antioxidant behavior, contributing to the design of novel antioxidants. Molecular docking studies, particularly, provide insights into how these compounds might interact with biological targets, such as enzymes, indicating their therapeutic potential (Ardjani & Mekelleche, 2017).
Eigenschaften
IUPAC Name |
N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-4-24-17-15(18)9-13(10-16(17)23-3)11-19-20-25(21,22)14-7-5-12(2)6-8-14/h5-11,20H,4H2,1-3H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUCFIUNOQAHHM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methyl-5-propylpyrimidine](/img/structure/B5597626.png)
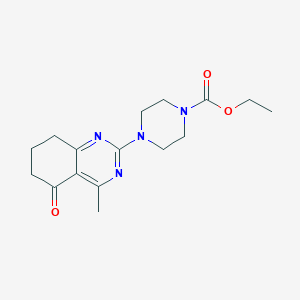
![5-isopropyl-3-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5597643.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5597652.png)
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)
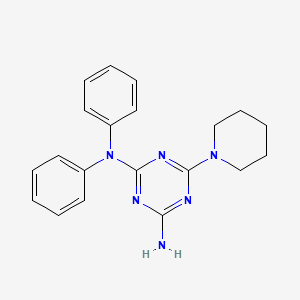
![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)
![N-[2-(4-propionyl-1-piperazinyl)ethyl]propanamide](/img/structure/B5597684.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)
![methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5597705.png)
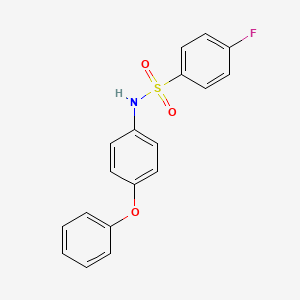
![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)
![(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)
